6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride
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Overview
Description
6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride is a chemical compound belonging to the class of pyrazolo[3,4-d]pyrimidines
Mechanism of Action
Target of Action
The primary target of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride is the enzyme xanthine oxidase . This enzyme plays a crucial role in the metabolism of purines in the body, specifically in the oxidation of hypoxanthine to xanthine and xanthine to uric acid .
Mode of Action
This compound has a close structural resemblance to the substrates for the enzyme xanthine oxidase, hypoxanthine (6-hydroxypurine) and xanthine (2,6-dihydroxypurine) . This allows the compound to bind to the enzyme and strongly inhibit its activity .
Biochemical Pathways
By inhibiting xanthine oxidase, this compound disrupts the normal metabolic pathway of purines. This results in a decrease in the production of uric acid, which can be beneficial in conditions such as gout where there is an overproduction of uric acid .
Result of Action
The inhibition of xanthine oxidase by this compound leads to a decrease in the production of uric acid . This can have a significant impact on cellular processes, particularly in conditions where uric acid levels are elevated.
Biochemical Analysis
Biochemical Properties
6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride has been found to have a close structural resemblance to the substrates for the enzyme xanthine oxidase . This suggests that it may interact with this enzyme and potentially inhibit its activity .
Cellular Effects
It has been shown to have cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
Molecular Mechanism
It has been suggested that it may exert its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvent systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its structural properties make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise in various assays, including those related to enzyme inhibition and cell proliferation.
Medicine: The compound has been investigated for its medicinal properties, particularly in the context of anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Comparison with Similar Compounds
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness: 6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride is unique in its structural features and reactivity compared to similar compounds
Properties
IUPAC Name |
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4.2ClH/c1-3-4-2-8-11-5(4)10-6(7)9-3;;/h2H,1H3,(H,8,9,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDZRWYXMJHKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=NC(=N1)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864057-38-4 |
Source
|
Record name | 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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